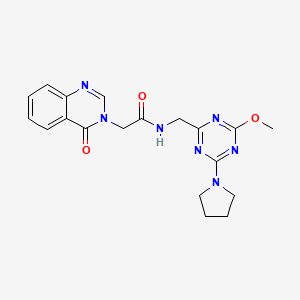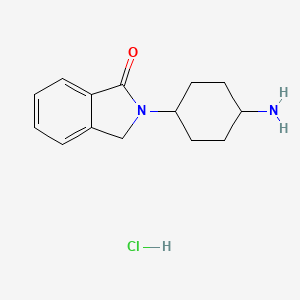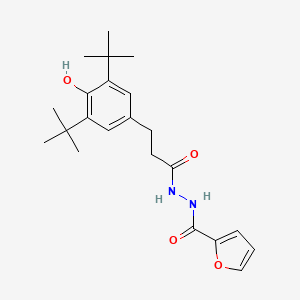![molecular formula C19H24N4O3 B2713128 8-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 941880-42-8](/img/structure/B2713128.png)
8-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “8-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a derivative of 1,3,8-triazaspiro[4.5]decane-2,4-dione . It is a novel piperidine derivative that has been used as a polymer stabilizer .
Molecular Structure Analysis
The molecular structure of this compound is complex. It was identified as a promising RIPK1 inhibitor in a screening . Molecular docking analysis suggests that the benzyl groups of the compound are inserted into the bottom of a deep hydrophobic pocket and form T-shaped π–π interactions with His136 .Scientific Research Applications
Synthesis and Structure-Activity Relationships
- A series of spirooxazolidine-2,4-dione derivatives related to this compound were synthesized and evaluated as cholinergic agents. These compounds exhibited affinity for cortical M1 receptors and showed potential as antidementia drugs (Tsukamoto et al., 1993).
Aziridination and Cycloaddition Reactions
- Aziridination and 1,3-dipolar cycloaddition reactions of dibenzylidenecyclohexanone derivatives have been performed, yielding complex structures that include the core of the queried compound (حسن البار, 1997).
Ligand Binding and Receptor Affinity
- Studies on derivatives of the compound have investigated their affinity for 5-HT1A and 5-HT2A receptors, showing the potential for these compounds in the development of drugs targeting these receptors (Bojarski et al., 2001).
Retropinacol Rearrangement in Synthesis
- The compound's derivatives have been synthesized through innovative methods such as retropinacol rearrangement, highlighting the versatile approaches to its synthesis (Shklyaev et al., 2011).
Manganese(III)-mediated Facile Synthesis
- Research has focused on the synthesis of 3,4-dihydro-2(1H)-quinolinones, demonstrating the compound's role in facilitating specific cyclization reactions (Tsubusaki & Nishino, 2009).
Antimicrobial and Detoxification Applications
- N-Halamine-coated cotton, using derivatives of the queried compound, has been developed for antimicrobial and detoxification applications, indicating its potential in material science and healthcare (Ren et al., 2009).
Enhanced Reactivity in Organic Synthesis
- The reactivity of related spirocyclic compounds in specific organic reactions has been explored, suggesting the compound's utility in facilitating chemical transformations (Rashevskii et al., 2020).
Mechanism of Action
Properties
IUPAC Name |
8-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-21-17(25)19(20-18(21)26)8-11-22(12-9-19)13-16(24)23-10-4-6-14-5-2-3-7-15(14)23/h2-3,5,7H,4,6,8-13H2,1H3,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFRFDJGVYTVUBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCN(CC2)CC(=O)N3CCCC4=CC=CC=C43)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dimethoxybenzyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2713047.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2713049.png)
![2-(2,4-Dimethylphenyl)-4-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2713050.png)

![2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2713053.png)

![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(2-fluorophenyl)-2-oxoacetamide](/img/structure/B2713056.png)


![3-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2713063.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide;hydrochloride](/img/structure/B2713065.png)

